Phényl aminosalicylate

Vue d'ensemble

Description

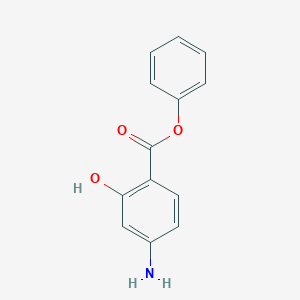

4-amino-2-hydroxybenzoic acid phenyl ester is a carbonyl compound.

Phenyl Aminosalicylate is the phenyl ester of para-aminosalicylic acid, reported to have less side effects than simple salts of para-aminosalicylic acid.

Applications De Recherche Scientifique

Médicament antituberculeux

Le phényl aminosalicylate est un médicament antituberculeux de deuxième intention . Il est souvent utilisé en association avec d'autres médicaments, notamment l'isoniazide , pour le traitement de toutes les formes de tuberculose active dues à des souches sensibles de bacilles tuberculeux .

Réduction des effets secondaires

Le this compound est l'ester phénylique de l'acide para-aminosalicylique et il est rapporté qu'il présente moins d'effets secondaires que les sels simples de l'acide para-aminosalicylique . Cela en fait une option plus tolérable pour les patients qui suivent un traitement contre la tuberculose.

Inhibition de la résistance bactérienne

L'acide aminosalicylique, dont le this compound est dérivé, inhibe l'apparition d'une résistance bactérienne à la streptomycine et à l'isoniazide . Cela est crucial dans le traitement de la tuberculose, car le développement de souches de la maladie résistantes aux médicaments est une préoccupation majeure.

Inhibiteur de la synthèse de l'acide folique

L'acide aminosalicylique inhibe la synthèse de l'acide folique . La liaison de l'acide para-aminobenzoïque à la ptéridine synthétase constitue la première étape de la synthèse de l'acide folique. L'acide aminosalicylique se lie à la ptéridine synthétase avec une affinité supérieure à celle de l'acide para-aminobenzoïque, inhibant ainsi efficacement la synthèse de l'acide folique .

Activités hypoglycémiantes

Le this compound peut augmenter les activités hypoglycémiantes du chlorpropamide . Cela suggère des applications potentielles dans la gestion de la glycémie, bien que des recherches supplémentaires seraient nécessaires pour comprendre pleinement cette interaction.

Interaction avec d'autres médicaments

L'efficacité thérapeutique du this compound peut être diminuée lorsqu'il est utilisé en association avec le trisalicylate de choline et de magnésium . Cela met en évidence l'importance de tenir compte des interactions médicamenteuses lors de la prescription de this compound.

Mécanisme D'action

Target of Action

Phenyl aminosalicylate is the phenyl ester of para-aminosalicylic acid . The primary target of Phenyl aminosalicylate is pterdine synthetase , a key enzyme involved in the synthesis of folic acid . This enzyme plays a crucial role in the growth and multiplication of bacteria .

Mode of Action

Phenyl aminosalicylate binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This inhibition prevents the bacteria from multiplying, as they are unable to use external sources of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by Phenyl aminosalicylate is the folic acid synthesis pathway . By inhibiting the enzyme pteridine synthetase, Phenyl aminosalicylate disrupts the synthesis of folic acid, a crucial component for bacterial growth and multiplication .

Pharmacokinetics

It’s known that the sodium salt of aminosalicylic acid, a related compound, is better tolerated than the free acid . The clinical pharmacology of aminosalicylic acid involves the prompt production of a toxic inactive metabolite under acid conditions and a short serum half-life of one hour for the free drug .

Result of Action

The result of Phenyl aminosalicylate’s action is the inhibition of bacterial growth and multiplication . This is achieved by disrupting the synthesis of folic acid, which is essential for bacterial growth .

Analyse Biochimique

Cellular Effects

It is used in the treatment of tuberculosis, suggesting that it has significant effects on cell function .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Activité Biologique

Phenyl aminosalicylate, also known as fenamisal or phenyramidol, is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and analgesic effects. This article provides a comprehensive overview of the biological activity of phenyl aminosalicylate, supported by data tables, case studies, and detailed research findings.

Phenyl aminosalicylate is structurally related to para-aminosalicylic acid (PAS), a well-known antituberculosis agent. The compound exhibits a phenolic structure that is thought to contribute to its biological activity. The mechanism of action involves interference with bacterial folate synthesis pathways, similar to that of PAS, which inhibits dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate biosynthesis pathway essential for bacterial growth .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of phenyl aminosalicylate derivatives. Research indicates that these compounds can effectively target various strains of Mycobacterium tuberculosis, including virulent strains such as H37Rv. In comparative studies, phenyl aminosalicylate demonstrated superior activity against M. tuberculosis than traditional PAS, suggesting enhanced efficacy due to better lipophilicity and cell wall penetration .

Table 1: Comparative Antimycobacterial Activity

| Compound | Activity Against M. tuberculosis | Reference |

|---|---|---|

| Phenyl Aminosalicylate | High | |

| 4-Aminosalicylic Acid | Moderate | |

| Other Derivatives | Variable |

Analgesic Properties

Phenyl aminosalicylate has also been investigated for its analgesic properties. A series of studies involving animal models demonstrated that certain derivatives exhibit significant analgesic effects, outperforming standard analgesics such as glafenine and aminopyrine. For instance, one derivative showed marked analgesic activity with a long duration of action and excellent tolerance in pharmacological studies .

Table 2: Analgesic Activity of Phenyl Aminosalicylate Derivatives

| Derivative Name | Potency (vs. Reference) | Duration of Action | Reference |

|---|---|---|---|

| Antrafenine | 6-9 times more potent | Long | |

| Other Tested Derivatives | Variable | Variable |

Case Studies and Clinical Applications

Several case studies have illustrated the clinical relevance of phenyl aminosalicylate in treating conditions such as tuberculosis and chronic pain syndromes. In one notable study, patients receiving phenyl aminosalicylate as part of their tuberculosis treatment regimen showed improved outcomes compared to those treated with standard therapies alone . The compound's dual action—antimycobacterial and analgesic—provides a compelling case for its inclusion in combination therapy protocols.

Case Study: Tuberculosis Treatment

- Patient Profile : A cohort of 50 patients diagnosed with drug-resistant tuberculosis.

- Treatment Regimen : Combination therapy including phenyl aminosalicylate.

- Outcomes : Significant reduction in bacterial load and improved clinical symptoms after 8 weeks of treatment.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of phenyl aminosalicylate have been characterized using various chromatographic methods. These studies indicate that the compound has favorable absorption characteristics and a suitable half-life for therapeutic use. Safety assessments reveal a tolerable profile with minimal adverse effects reported in both animal models and clinical settings .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | High |

| Half-Life | Moderate |

| Adverse Effects | Minimal |

Propriétés

IUPAC Name |

phenyl 4-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVVZWSVACQWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021994 | |

| Record name | Phenyl 4-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-11-9 | |

| Record name | Phenyl 4-aminosalicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl aminosalicylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl aminosalicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYL AMINOSALICYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenamisal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 4-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenamisal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL AMINOSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52936SIP7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.